
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone is an organic compound characterized by the presence of an aminooxy group and a pyrrolidinyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone typically involves the reaction of hydroxylamine with a pyrrolidinyl ketone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and pyrrolidinyl ketone, with the reaction often conducted in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
化学反応の分析
Types of Reactions
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and exert various biological effects.
類似化合物との比較
Similar Compounds
- 2-(aminooxy)-1-(1-pyrrolidinyl)Propanone
- 2-(aminooxy)-1-(1-pyrrolidinyl)Butanone
- 2-(aminooxy)-1-(1-pyrrolidinyl)Pentane
Uniqueness
2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for targeted applications in research and industry.
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
2-aminooxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C6H12N2O2/c7-10-5-6(9)8-3-1-2-4-8/h1-5,7H2 |
InChIキー |
DYENJQCKWIGYRA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


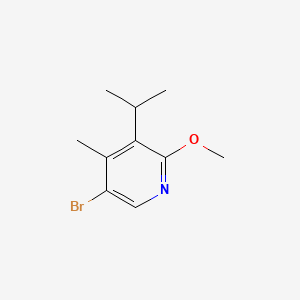


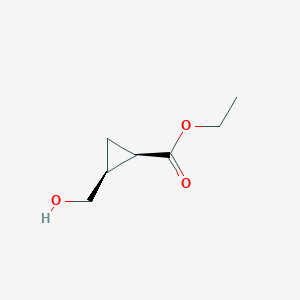



![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
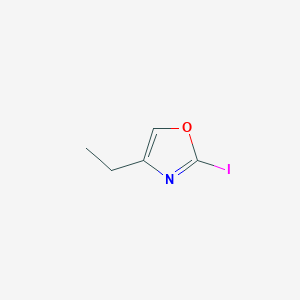
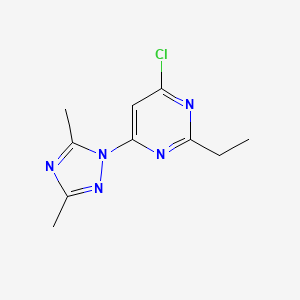

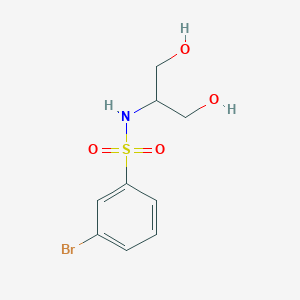
![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)

